4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Gewald Reaction: This step involves the formation of a thiophene ring by reacting an aldehyde or ketone with an activated nitrile in the presence of a sulfur source.
Pyrimidone Formation: The thiophene derivative is then converted into a pyrimidone.
Bromination: The pyrimidone is brominated to introduce the bromine atom.
Chlorination: Finally, the compound is chlorinated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Including palladium and copper catalysts for cyclization reactions
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and viral infections.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Similar in structure but with a thieno ring instead of a pyrazolo ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents that exhibit similar biological activities.
Uniqueness
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a valuable compound for targeted drug design and synthesis.
Biological Activity
4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.
- Molecular Formula : C12H8BrClN4O
- Molecular Weight : 339.575 g/mol
- Density : 1.76 g/cm³
- Boiling Point : 417.4ºC at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDK activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, thereby demonstrating potential as an anticancer agent .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example:
- HeLa Cells : The compound showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against cervical cancer.
- MDA-MB-231 Cells : In breast cancer models, the compound induced apoptosis through the activation of caspase pathways.
Enzymatic Inhibition
In addition to its anticancer properties, this compound has been studied for its enzymatic inhibitory activities. It has shown promise in inhibiting specific kinases involved in inflammatory pathways, which may have implications for treating inflammatory diseases .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 10.5 | CDK2 Inhibition |
Study 2 | MDA-MB-231 | 8.2 | Apoptosis Induction |
Study 3 | A549 (Lung) | 12.0 | Cell Cycle Arrest |
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions using bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF). Structural modifications can enhance its biological activity and selectivity towards specific targets .
Comparative Analysis with Related Compounds
Comparative studies with other pyrazolopyrimidine derivatives reveal that variations in substitution patterns can significantly affect biological activity. For instance:
Compound | Activity | Target |
---|---|---|
Pyrazolo[3,4-d]pyrimidine | Moderate Anticancer | CDK Inhibition |
4-(Bromophenyl) derivative | High Anticancer | Apoptosis Pathway |
6-Chloro analog | Enhanced Enzymatic Inhibition | Inflammatory Kinases |
Properties
CAS No. |
5413-98-9 |
---|---|
Molecular Formula |
C12H8BrClN4O |
Molecular Weight |
339.57 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8BrClN4O/c1-18-10-9(6-15-18)11(17-12(14)16-10)19-8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChI Key |
PSGCWJKNZZEGRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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